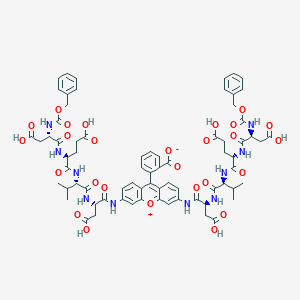
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is a highly fluorescent dye that has been used in a wide range of scientific applications. It is a water-soluble dye that has a high degree of specificity for certain proteins and peptides. It is a useful tool for studying protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used in a variety of biomedical imaging techniques such as fluorescence microscopy and flow cytometry.
科学的研究の応用
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used to monitor the formation of protein complexes and to track the location of proteins within cells. It has also been used in imaging techniques such as fluorescence microscopy and flow cytometry.
作用機序
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 binds specifically to the peptide sequence Z-Asp-Glu-Val-Asp. This binding is mediated by electrostatic interactions between the negatively charged rhodamine 110 and the positively charged peptide. This binding is highly specific and allows for the selective labeling of proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence.
Biochemical and Physiological Effects
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is a highly fluorescent dye and does not have any known biochemical or physiological effects. It is a non-toxic dye and is not known to cause any adverse effects.
実験室実験の利点と制限
The main advantage of (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is its high degree of specificity for proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence. This allows for the selective labeling of proteins and peptides and the subsequent tracking of their location within cells. However, the dye is not very stable and can be degraded by light and heat. In addition, the dye is not very soluble in organic solvents and must be used in aqueous solutions.
将来の方向性
There are a number of possible future directions for (Z-Asp-Glu-Val-Asp)2-Rhodamine 110. These include the development of more stable derivatives of the dye, the development of more efficient synthesis methods, the use of the dye in more sophisticated imaging techniques, and the use of the dye in the study of other biological systems. In addition, the dye could be used to study the interactions of proteins with other molecules, such as DNA and RNA. Finally, the dye could be used to study the structure and function of proteins in more detail.
合成法
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is synthesized by the condensation of a rhodamine 110 derivative with a peptide containing two Z-Asp-Glu-Val-Asp residues. This reaction is typically performed in aqueous solution at pH 5.0 and at a temperature of approximately 60°C. The reaction is typically complete within one hour. The product is then purified by reverse-phase HPLC.
特性
IUPAC Name |
2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78N10O27/c1-35(2)60(81-62(95)45(23-25-53(83)84)75-66(99)49(31-57(91)92)79-71(105)107-33-37-13-7-5-8-14-37)68(101)77-47(29-55(87)88)64(97)73-39-19-21-43-51(27-39)109-52-28-40(20-22-44(52)59(43)41-17-11-12-18-42(41)70(103)104)74-65(98)48(30-56(89)90)78-69(102)61(36(3)4)82-63(96)46(24-26-54(85)86)76-67(100)50(32-58(93)94)80-72(106)108-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,60-61H,23-26,29-34H2,1-4H3,(H16-,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t45-,46-,47-,48-,49-,50-,60-,61-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMBEGQKNHUQHC-QFZRYIFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78N10O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














